molecular formula C8H8N2O3 B1296485 N-Methyl-4-nitrobenzamide CAS No. 2585-23-1

N-Methyl-4-nitrobenzamide

Cat. No. B1296485
CAS RN: 2585-23-1
M. Wt: 180.16 g/mol
InChI Key: UZWAQQSVGQEZRY-UHFFFAOYSA-N
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Description

N-Methyl-4-nitrobenzamide is a chemical compound with the molecular formula C8H8N2O3 . It is known to be a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .


Molecular Structure Analysis

The molecular structure of N-Methyl-4-nitrobenzamide consists of a benzamide core with a nitro group at the 4-position and a methyl group attached to the nitrogen of the amide group . More detailed structural analysis might be available in specific scientific literature .


Physical And Chemical Properties Analysis

N-Methyl-4-nitrobenzamide has a molecular weight of 180.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a complexity of 204 . The topological polar surface area is 74.9 Ų . The exact mass and monoisotopic mass are 180.05349212 g/mol . The compound is canonicalized .

Scientific Research Applications

1. Anticonvulsant and Enzyme Inhibitory Properties

N-methyl-N-2-[1-(1-arylthiocarbamido)]cyclopentyl nitrobenzamides, closely related to N-Methyl-4-nitrobenzamide, have been synthesized and evaluated for anticonvulsant activity and the potentiation of pentobarbital-induced hypnosis. Additionally, they have been investigated for their ability to inhibit in vitro respiratory activity during the oxidation of pyruvic acid and monoamine oxidase activity of rat brain homogenates. These studies, however, have not established a clear structural relationship between the central nervous system depressant and enzyme inhibitory properties of these compounds (Pandey et al., 1981).

2. Antimycobacterial Activity

Recent research includes the design and synthesis of novel nitrobenzamide derivatives, which demonstrate significant in vitro antitubercular activity. Specifically, four N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides have shown excellent minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, suggesting a promising direction for further development (Wang et al., 2019).

Safety And Hazards

Safety data for N-Methyl-4-nitrobenzamide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .

properties

IUPAC Name

N-methyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-9-8(11)6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWAQQSVGQEZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324490
Record name N-Methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-nitrobenzamide

CAS RN

2585-23-1
Record name 2585-23-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406838
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Nitrobenzoyl chloride (7.00 g, 38 mmol, 1 eq) was dissolved in 50 ml of THF and added to a 2.0 M solution of methylamine in THF (41.5 ml, 83 mmol, 2.2 eq.) at 0° C. Worked up after 3 hours by adding EtOAc and rinsing 3× with 1N NaOH, 1× with brine. The organic layer was dried over MgSO4, then stripped to obtain 2.25 g of off-white solids as product. NMR (300 MHz, DMSO-d6) δ 8.80 (m, 1H), 8.33 (d, 2H, J=7 Hz), 8.06 (d, 2H, J=7 Hz). 2.86 (d, 3H, J=7 Hz).
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7 g
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50 mL
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41.5 mL
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Synthesis routes and methods II

Procedure details

To a mixture of 40% aqueous solution of Methylamine hydrochloride (2.175 g, 33.2 mmol) and Triethyl amine (3.75 g, 37.18 mmol) at 0° C., added 4-Nitro-benzoyl chloride (4.6 g, 24.78 mmol) and stirred for 30 mins. The reaction was monitored by TLC (50% Ethyl acetate in Hexane). The solid precipitate so obtained was filtered, washed with ice cold water and dried to afford 4 g (89%) of N-Methyl-4-nitro-benzamide. 1H NMR: (DMSO-d6): δ 8.78 (s, 1H), 8.32 (d, 2H), 8.06 (d, 2H), 2.8 (s, 3H).
[Compound]
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aqueous solution
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2.175 g
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3.75 g
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4.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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